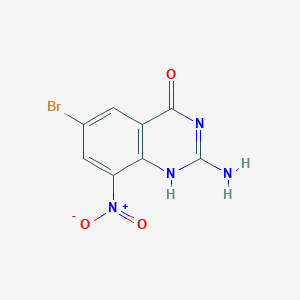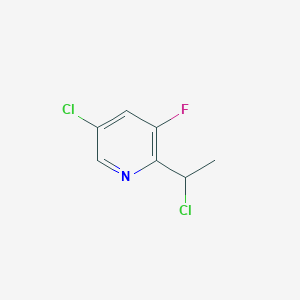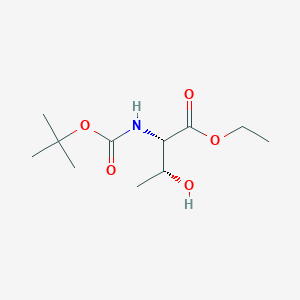
2-amino-6-bromo-8-nitro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-bromo-8-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of amino, bromo, and nitro substituents on the quinazolinone core enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-bromo-8-nitro-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Bromination: The bromination of the quinazolinone core is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-amino-6-bromo-8-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Reduction: Formation of 2-amino-6-bromo-8-amino-1H-quinazolin-4-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of novel materials with specific chemical properties
作用機序
The mechanism of action of 2-amino-6-bromo-8-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or cancer cell receptors, inhibiting their function.
Pathways Involved: It may interfere with DNA replication, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell proliferation
類似化合物との比較
Similar Compounds
- 2-amino-6-chloro-8-nitro-1H-quinazolin-4-one
- 2-amino-6-fluoro-8-nitro-1H-quinazolin-4-one
- 2-amino-6-iodo-8-nitro-1H-quinazolin-4-one
Uniqueness
2-amino-6-bromo-8-nitro-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogen-substituted quinazolinones. The combination of amino, bromo, and nitro groups provides a versatile platform for further chemical modifications and potential therapeutic applications .
特性
IUPAC Name |
2-amino-6-bromo-8-nitro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O3/c9-3-1-4-6(5(2-3)13(15)16)11-8(10)12-7(4)14/h1-2H,(H3,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKARCUBGTBGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=C(N2)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Methyl 3-(6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B8133116.png)
![(S)-2-(6-Chloro-8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B8133122.png)






![(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B8133185.png)


![Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133210.png)

